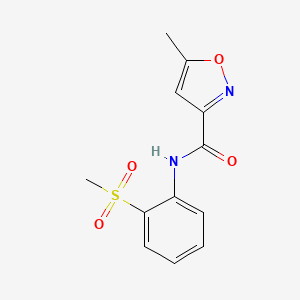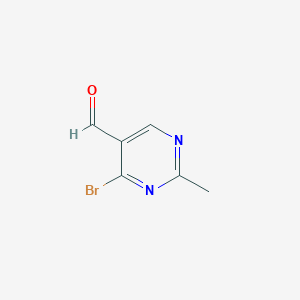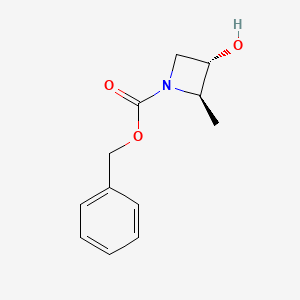
Diethyl 2-(5-hydroxypentyl)-2-methylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl 2-(5-hydroxypentyl)-2-methylmalonate” is likely a derivative of malonic acid, which is a dicarboxylic acid. The “diethyl” part suggests that the two carboxylic acid groups (-COOH) of malonic acid are esterified with ethanol (ethyl alcohol). The “2-(5-hydroxypentyl)-2-methyl” part indicates that there is a 5-carbon chain with a hydroxyl group (-OH) attached to the second carbon of the malonic acid backbone, and a methyl group (-CH3) attached to the same carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of malonic acid with ethanol in the presence of a catalyst to form diethyl malonate, followed by the addition of the 5-hydroxypentyl-2-methyl group via a suitable reaction .Molecular Structure Analysis
The molecule would have a central carbon atom bonded to two oxygen atoms (forming an ester group), two ethyl groups, and a 5-hydroxypentyl-2-methyl group .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and others. The presence of the hydroxyl group also adds to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an ester, this compound would likely be polar and could participate in hydrogen bonding due to the presence of the hydroxyl group .Applications De Recherche Scientifique
- Application : Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is a novel iron chelator inspired by maltol. It forms stable complexes with ferric ions, rendering them redox-inactive. This property makes it a potential candidate for treating iron overload conditions .
- Application : Researchers have identified major metabolites of Diethyl 2-(5-hydroxypentyl)-2-methylmalonate and its analogs. These metabolites, such as 5-hydroxypentyl and pentanoic acid derivatives, can serve as markers for distinguishing between different SCs in clinical and forensic specimens .
Iron Chelation and Treatment of Iron Overload Diseases
Synthetic Cannabinoid Metabolite Differentiation
Mécanisme D'action
Target of Action
A structurally related compound, jwh 122 n-(5-hydroxypentyl) metabolite, is known to interact with both cb1 and cb2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The related compound jwh 122 n-(5-hydroxypentyl) metabolite is known to have high affinity for both cb1 and cb2 receptors . This suggests that Diethyl 2-(5-hydroxypentyl)-2-methylmalonate might also interact with these receptors, potentially altering their activity and triggering downstream effects.
Biochemical Pathways
The interaction of related compounds with cb1 and cb2 receptors suggests that it may influence endocannabinoid signaling pathways . These pathways are involved in a wide range of physiological processes, including pain sensation, mood regulation, and memory.
Result of Action
The interaction of related compounds with cb1 and cb2 receptors suggests that it may influence a variety of physiological processes, including pain sensation, mood regulation, and memory .
Orientations Futures
Propriétés
IUPAC Name |
diethyl 2-(5-hydroxypentyl)-2-methylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-4-17-11(15)13(3,12(16)18-5-2)9-7-6-8-10-14/h14H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXXDGTWOYGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCCCCO)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(5-hydroxypentyl)-2-methylmalonate | |
CAS RN |
1528636-77-2 |
Source


|
| Record name | diethyl 2-(5-hydroxypentyl)-2-methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)






![N~1~-(3,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2390856.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)
![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)
